molecular formula C31H24I2N2O2S B11533928 (2Z,5Z)-5-[2-(benzyloxy)-3,5-diiodobenzylidene]-2-[(2,6-dimethylphenyl)imino]-3-phenyl-1,3-thiazolidin-4-one

(2Z,5Z)-5-[2-(benzyloxy)-3,5-diiodobenzylidene]-2-[(2,6-dimethylphenyl)imino]-3-phenyl-1,3-thiazolidin-4-one

Cat. No.: B11533928
M. Wt: 742.4 g/mol
InChI Key: ZRVWMVZKLQGTTC-ZQKSHWMASA-N
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Description

The compound (2Z,5Z)-5-{[2-(BENZYLOXY)-3,5-DIIODOPHENYL]METHYLIDENE}-2-[(2,6-DIMETHYLPHENYL)IMINO]-3-PHENYL-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule that features a thiazolidinone core. This compound is characterized by the presence of multiple functional groups, including benzyl, diiodophenyl, dimethylphenyl, and phenyl groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5Z)-5-{[2-(BENZYLOXY)-3,5-DIIODOPHENYL]METHYLIDENE}-2-[(2,6-DIMETHYLPHENYL)IMINO]-3-PHENYL-1,3-THIAZOLIDIN-4-ONE typically involves multiple steps. One common approach is to start with the preparation of the thiazolidinone core, followed by the introduction of the various substituents through a series of reactions such as alkylation, halogenation, and condensation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

The compound (2Z,5Z)-5-{[2-(BENZYLOXY)-3,5-DIIODOPHENYL]METHYLIDENE}-2-[(2,6-DIMETHYLPHENYL)IMINO]-3-PHENYL-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce new aromatic or aliphatic groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of thiazolidinones and their derivatives.

Biology

In biological research, the compound is investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological molecules makes it a candidate for drug development.

Medicine

In medicine, the compound is explored for its therapeutic potential. Studies focus on its efficacy and safety in treating various diseases, including infections and cancer.

Industry

In the industrial sector, the compound is used as an intermediate in the synthesis of other complex molecules. Its unique structure makes it valuable for the development of new materials and chemicals.

Mechanism of Action

The mechanism of action of (2Z,5Z)-5-{[2-(BENZYLOXY)-3,5-DIIODOPHENYL]METHYLIDENE}-2-[(2,6-DIMETHYLPHENYL)IMINO]-3-PHENYL-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action are complex and may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolidinones and their derivatives, such as:

  • (2Z,5Z)-5-{[2-(BENZYLOXY)-3,5-DIIODOPHENYL]METHYLIDENE}-2-[(2,6-DIMETHYLPHENYL)IMINO]-3-PHENYL-1,3-THIAZOLIDIN-4-ONE
  • (2Z,5Z)-5-{[2-(BENZYLOXY)-3,5-DIIODOPHENYL]METHYLIDENE}-2-[(2,6-DIMETHYLPHENYL)IMINO]-3-PHENYL-1,3-THIAZOLIDIN-4-ONE

Uniqueness

The uniqueness of (2Z,5Z)-5-{[2-(BENZYLOXY)-3,5-DIIODOPHENYL]METHYLIDENE}-2-[(2,6-DIMETHYLPHENYL)IMINO]-3-PHENYL-1,3-THIAZOLIDIN-4-ONE lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C31H24I2N2O2S

Molecular Weight

742.4 g/mol

IUPAC Name

(5Z)-5-[(3,5-diiodo-2-phenylmethoxyphenyl)methylidene]-2-(2,6-dimethylphenyl)imino-3-phenyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C31H24I2N2O2S/c1-20-10-9-11-21(2)28(20)34-31-35(25-14-7-4-8-15-25)30(36)27(38-31)17-23-16-24(32)18-26(33)29(23)37-19-22-12-5-3-6-13-22/h3-18H,19H2,1-2H3/b27-17-,34-31?

InChI Key

ZRVWMVZKLQGTTC-ZQKSHWMASA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)N=C2N(C(=O)/C(=C/C3=C(C(=CC(=C3)I)I)OCC4=CC=CC=C4)/S2)C5=CC=CC=C5

Canonical SMILES

CC1=C(C(=CC=C1)C)N=C2N(C(=O)C(=CC3=C(C(=CC(=C3)I)I)OCC4=CC=CC=C4)S2)C5=CC=CC=C5

Origin of Product

United States

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